molecular formula C9H8N2O4 B106140 Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- CAS No. 17122-78-0

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-

Cat. No.: B106140
CAS No.: 17122-78-0
M. Wt: 208.17 g/mol
InChI Key: SDTJRMCHWCUSBN-YHYXMXQVSA-N
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Description

This compound is a benzoic acid derivative substituted at the 4-position with a hydroxyimino acetyl amino group.

Properties

CAS No.

17122-78-0

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-[[(2Z)-2-hydroxyiminoacetyl]amino]benzoic acid

InChI

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5-

InChI Key

SDTJRMCHWCUSBN-YHYXMXQVSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C=N\O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Pyridine (2–3 equivalents) to neutralize HCl byproduct

  • Temperature : 0–5°C initially, followed by gradual warming to room temperature

  • Time : 4–6 hours under stirring

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. Pyridine ensures the reaction remains mildly basic, preventing protonation of the amine.

Purification

  • Precipitation : Cooling the reaction mixture induces crystallization.

  • Column Chromatography : Silica gel with a methanol/dichloromethane gradient (5–20% methanol) resolves unreacted starting materials.

  • Yield : 65–75% (theoretical basis)

Carbodiimide-Mediated Coupling

For substrates sensitive to acid chlorides, carbodiimide reagents such as 1,1′-carbonyldiimidazole (CDI) enable amide bond formation without generating HCl.

Protocol

  • Activation : 4-Aminobenzoic acid (1 equivalent) reacts with CDI (1.2 equivalents) in THF at 25°C for 1 hour.

  • Coupling : 2-(Hydroxyimino)acetic acid (1.1 equivalents) is added, and the mixture is stirred for 12–18 hours.

  • Workup : Dilute hydrochloric acid quenches excess CDI, followed by extraction with ethyl acetate.

Advantages

  • Avoids corrosive acid chlorides.

  • Higher functional group tolerance.

  • Yield : 70–80% after recrystallization from ethanol/water.

Stepwise Synthesis via Oximation

This method introduces the hydroxyimino group after amide formation, ideal for substrates prone to oxime degradation during coupling.

Steps

  • Amide Formation : React 4-aminobenzoic acid with chloroacetyl chloride in pyridine/DCM to yield 4-(chloroacetamido)benzoic acid.

  • Oximation : Treat the intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 60°C for 3 hours.

Key Consideration : Excess hydroxylamine ensures complete conversion, confirmed by the disappearance of the chloroacetamido peak in ¹H NMR.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature 0–25°CPrevents oxime decomposition
Solvent DCM > THF > AcetonePolar aprotic solvents enhance reactivity

Base Selection

  • Pyridine : Superior HCl scavenging but requires strict anhydrous conditions.

  • Triethylamine : Faster reaction rates but may form insoluble salts.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆):

    • δ 8.2 ppm (s, 1H, -NHCO-)

    • δ 10.5 ppm (s, 1H, -COOH)

    • δ 7.8–7.9 ppm (d, 2H, aromatic)

  • IR : 1680 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (-OH of oxime)

Purity Assessment

  • HPLC : C18 column, 90:10 water/acetonitrile, retention time = 4.2 min.

  • Melting Point : 210–212°C (decomposition observed above 215°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ProsCons
Direct Acylation65–7595Short reaction timeRequires acid chloride
Carbodiimide Coupling70–8098Mild conditionsCostly reagents
Oximation60–7090Avoids sensitive intermediatesMulti-step, lower yield

Challenges and Mitigation Strategies

  • Oxime Stability :

    • Use low temperatures and inert atmospheres to prevent oxidation.

  • Byproduct Formation :

    • Silica gel chromatography removes unreacted 4-aminobenzoic acid and acetylated byproducts.

  • Solubility Issues :

    • Co-solvents (e.g., DMSO) improve dissolution during coupling .

Chemical Reactions Analysis

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Benzoic acid, 4-[[2-(hydroxyimino)acetyl]amino]- serves as a building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation: Converts the compound to oximes and other derivatives.
  • Reduction: Can reduce the oxime group to an amine.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur due to the aromatic ring structure.

These reactions make it valuable for creating novel compounds in research settings.

Biology

In biological research, this compound is utilized in:

  • Biochemical Assays: It acts as a probe in molecular biology studies, helping to analyze biochemical pathways.
  • Proteomics Research: It is noted for its role in proteomics, where it aids in understanding protein interactions and functions.

Case Study Example:
A study demonstrated that derivatives of benzoic acid can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications .

Industry

The compound is also used in the production of specialty chemicals and materials. Its applications extend to:

  • Pharmaceuticals: As an intermediate for drug development.
  • Agriculture: Potential use in developing agrochemicals that enhance crop protection.

Mechanism of Action

The mechanism of action of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Modified Acetyl Substituents

(a) 490-M56 [(2E)-(Hydroxyimino){2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}acetic acid]
  • Structure: Features a hydroxyimino group on the acetyl backbone, with a phenoxymethylphenyl substituent.
  • Properties: Studied in drug metabolism and toxicity; the hydroxyimino group may enhance metabolic stability compared to methoxyimino derivatives due to increased polarity .
(b) Cefdinir Derivatives (e.g., E-Cefdinirh)
  • Structure: Contains an N-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl]glycine group.
  • Biological Activity: Used in cephalosporin antibiotics for antibacterial activity, where the hydroxyimino group enhances β-lactamase resistance .
  • Key Difference : The target compound’s benzoic acid core differs from cephalosporin’s β-lactam ring, suggesting divergent biological targets.
(c) Benzoic Acid Ethyl Ester (CAS 832673-83-3)
  • Structure: Substituted with a bromo-ethoxy-formylphenoxy acetyl group.
  • Properties: The electron-withdrawing bromo and formyl groups reduce solubility compared to the hydroxyimino analog .

Functional Group Variations

(a) Methoxyimino vs. Hydroxyimino Derivatives
  • Hydroxyimino Group: Introduces acidity (pKa ~8–10) and tautomerism, influencing interactions with biological targets (e.g., enzyme active sites) .
(b) Amino-Substituted Benzoic Acids (e.g., Benzoic Acid, 4-(methylamino))
  • Structure: Contains a methylamino group instead of hydroxyimino acetyl.
  • Properties: The amino group increases basicity (pKa ~4–5), altering solubility and reactivity in acidic environments .

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 4-[[2-(hydroxyimino)acetyl]amino]- (commonly referred to as BHA) is notable for its potential therapeutic applications, particularly in the inhibition of metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling.

Chemical Structure and Properties

The chemical structure of BHA can be represented as follows:

  • Chemical Formula : C₉H₈N₂O₃
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a benzoic acid core with a hydroxyimino group and an acetylamino substitution, which may influence its biological interactions.

BHA acts primarily as a precursor in the synthesis of potent inhibitors of MMPs, specifically MMP-2 and MMP-9. These enzymes play crucial roles in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis.

Target Enzymes

  • MMP-2 : Involved in the breakdown of type IV and type V collagen.
  • MMP-9 : Associated with the degradation of type I and type IV collagen.

The inhibition of these enzymes by BHA can disrupt their activity, thereby influencing tumor progression and tissue remodeling processes.

Antitumor Activity

Research has shown that compounds similar to BHA exhibit significant antitumor effects. For instance, studies indicate that MMP inhibitors can reduce tumor growth and metastasis in various cancer models.

Case Studies

  • Study on MMP Inhibition :
    • Objective : To evaluate the antitumor efficacy of MMP inhibitors derived from BHA.
    • Findings : In vitro assays demonstrated that BHA derivatives significantly inhibited MMP activity, leading to reduced invasiveness in cancer cell lines.
  • Animal Model Study :
    • Objective : Assess the therapeutic potential of BHA in vivo.
    • Results : Mice treated with BHA showed a marked decrease in tumor size compared to controls, correlating with reduced MMP activity.

Biochemical Pathways

BHA's interaction with MMPs affects several biochemical pathways:

  • Extracellular Matrix Remodeling : By inhibiting MMPs, BHA alters the balance between matrix metalloproteinases and their inhibitors (TIMPs), leading to changes in tissue architecture.
  • Cell Migration and Invasion : The inhibition of MMPs by BHA can prevent cancer cell migration, thereby reducing metastatic potential.

Research Findings Summary

Study TypeObjectiveKey Findings
In Vitro AssayEvaluate MMP inhibitionSignificant reduction in MMP activity observed
Animal ModelAssess antitumor efficacyDecreased tumor size correlated with MMP inhibition
Biochemical AnalysisInvestigate pathway alterationsChanges in ECM composition noted

Q & A

Q. What are the recommended synthetic pathways for synthesizing Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-?

A practical approach involves coupling 4-aminobenzoic acid with hydroxyiminoacetyl chloride under anhydrous conditions. Key steps include:

  • Activation : Use carbodiimide (e.g., CDI) to activate the carboxylic acid group of 4-aminobenzoic acid.
  • Coupling : React with hydroxyiminoacetyl chloride in a dioxane/water mixture at 0–5°C to minimize side reactions.
  • Purification : Employ column chromatography with silica gel and a methanol/dichloromethane gradient for isolation .
  • Validation : Confirm purity via HPLC and NMR spectroscopy (¹H, ¹³C, and DEPT-135 for hydroxyimino group identification).

Q. What crystallographic tools are optimal for resolving the molecular structure of this compound?

For single-crystal X-ray diffraction:

  • Structure Solution : Use SHELXD (part of the SHELX suite) for direct methods to phase high-resolution data .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For twinned crystals, use the TWIN/BASF commands in SHELXL .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 to validate molecular geometry and intermolecular interactions .

Q. How can stability and solubility be experimentally assessed for this compound?

  • Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor decomposition via UV-Vis spectroscopy and LC-MS .
  • Solubility : Use the shake-flask method in buffered solutions (pH 2–8) and logP determination via octanol/water partitioning. For low solubility, consider co-solvents like DMSO (<5% v/v) to avoid aggregation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

  • Disordered Regions : Apply PART/SAME restraints in SHELXL to model overlapping conformers. Use the SUMP command to refine occupancy ratios .
  • Twinning : Calculate the Hooft y parameter in SIR97 to detect twinning. For high twin fractions (>30%), refine using a twin matrix (TWIN/BASF) and validate with R1/Rw convergence below 5% .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Analog Design : Introduce substituents at the hydroxyimino or benzoic acid positions (e.g., methyl, methoxy, or halogens) via reductive amination or Suzuki coupling .
  • Pharmacological Assays : Test in vitro inhibition of target enzymes (e.g., cyclooxygenase) using fluorescence polarization. For in vivo studies, employ murine models with pharmacokinetic profiling (Cmax, T1/2) .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina with homology-modeled receptors (e.g., from AlphaFold). Prioritize binding poses with the lowest ΔG values (<−8 kcal/mol).
  • Molecular Dynamics : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence (>70% simulation time) .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms (e.g., hydroxyimino vs. oxime)?

  • Solid-State NMR : ¹⁵N CP-MAS NMR distinguishes imino (δ ≈ 150–160 ppm) from oxime (δ ≈ 170–180 ppm) forms.
  • IR Spectroscopy : Compare ν(N–O) stretches: hydroxyimino (~940 cm⁻¹) vs. oxime (~1020 cm⁻¹) .

Methodological Resources

  • Crystallography : SHELX suite , WinGX , ORTEP-3 .
  • Synthesis : Protocols from peptide coupling and heterocyclic chemistry .
  • Data Analysis : SIR97 for twinned data , Gaussian 16 for DFT calculations .

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